5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with 4-methylpiperidine, the compound is synthesized through a series of alkylation and cyclization reactions.
Naphthalene Moiety Introduction: The naphthalene group is introduced via Friedel-Crafts alkylation, where 1-bromomethylnaphthalene reacts with the piperidine derivative.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving a nitrile group and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarboxamide
- 5-(4-Methyl-1-piperidinyl)-2-(1-naphthalenylmethyl)-4-oxazolecarboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile stands out due to its nitrile functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N3O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O/c1-15-9-11-24(12-10-15)21-19(14-22)23-20(25-21)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-13H2,1H3 |
InChI Key |
VCBAMHBXHPKNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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